LSD1 vs. MAO-A Selectivity
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide exhibits potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC50 of 356 nM, while demonstrating significantly weaker activity against monoamine oxidase A (MAO-A) with an IC50 of 100,000 nM [1]. This results in a selectivity index of approximately 281-fold for LSD1 over MAO-A. In contrast, many first-generation LSD1 inhibitors, such as tranylcypromine-based analogs, suffer from poor selectivity and off-target MAO inhibition, leading to undesirable side effects [2].
| Evidence Dimension | Enzymatic inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 (LSD1) = 356 nM; IC50 (MAO-A) = 100,000 nM |
| Comparator Or Baseline | Tranylcypromine (baseline for MAO inhibition) - typically <100 nM for MAO-A |
| Quantified Difference | Selectivity index (MAO-A IC50 / LSD1 IC50) = ~281 for the target compound; tranylcypromine exhibits minimal selectivity (index ~1-5) |
| Conditions | Inhibition of human recombinant LSD1 assessed via Amplex Red assay; MAO-A inhibition assessed using luciferin-based assay |
Why This Matters
This pronounced selectivity minimizes off-target MAO-A related toxicities and provides a cleaner pharmacological tool for probing LSD1 biology compared to non-selective inhibitors.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053): IC50 data for LSD1 and MAO-A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. View Source
